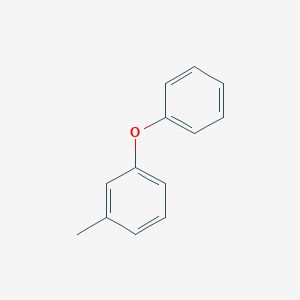

3-Phenoxytoluene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-methyl-3-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDONPJKEOAWFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027537 | |

| Record name | 1-Methyl-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3586-14-9 | |

| Record name | 3-Phenoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3586-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-3-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl m-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZZI1Z67WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Phenoxytoluene and Its Derivatives

Classical Synthesis Routes

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classical and widely utilized method for synthesizing diaryl ethers. synarchive.com The reaction traditionally involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. synarchive.comwikipedia.org While historically requiring harsh conditions such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems. wikipedia.org

The synthesis of 3-phenoxytoluene via the Ullmann condensation involves the reaction of a halogenated toluene (B28343), such as 3-bromotoluene (B146084) or 3-iodotoluene, with phenol in the presence of a copper catalyst and a base. The reactivity of the aryl halide follows the general trend of I > Br > Cl. mdpi.com The reaction is versatile, allowing for the use of various substituted phenols and aryl halides to produce a wide range of derivatives. For instance, electron-donating groups on the phenol tend to result in better yields compared to phenols bearing electron-withdrawing groups. nih.govmdpi.com

The evolution of the Ullmann condensation has been marked by significant improvements in the catalytic system. Traditional methods often used "activated" copper powder. wikipedia.org Modern protocols, however, employ soluble copper(I) salts, such as copper(I) iodide (CuI), which are often more effective.

The efficiency and mildness of the reaction are greatly enhanced by the use of ligands that coordinate to the copper center. A wide variety of ligands have been developed, including amino acids, 1,10-phenanthroline, picolinic acid, and salicylaldimines. researchgate.netnih.gov These ligands facilitate the catalytic cycle, allowing reactions to proceed at lower temperatures (e.g., 50-120°C) and with lower catalyst loadings. nih.govmdpi.com

The choice of base and solvent is also critical for reaction optimization. Weak inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used to deprotonate the phenol, forming the active nucleophile. nih.gov Polar, high-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane are frequently employed. nih.govwikipedia.org

The following table summarizes the optimization of reaction conditions for a typical copper-catalyzed O-arylation of phenol with an aryl halide.

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Diaryl Ether Synthesis

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (5) | None | K₃PO₄ | Dioxane | 101 | <10 |

| 2 | CuI (5) | L₆ (15)¹ | K₂CO₃ | Dioxane | 101 | 75 |

| 3 | CuI (5) | L₆ (15)¹ | Cs₂CO₃ | Dioxane | 101 | 83 |

| 4 | CuI (5) | L₆ (15)¹ | K₃PO₄ | Dioxane | 101 | 94 |

| 5 | CuI (20) | None | Et₃N | DMF | 120 | 55 |

| 6 | CuI (20) | SDS (7)² | Et₃N | DMF | 120 | 93 |

Data sourced from multiple studies to illustrate general optimization trends. jsynthchem.com ¹L₆ refers to 2-((2-isopropylphenylimino)methyl)phenol. ²SDS refers to Sodium dodecyl sulfate (B86663). jsynthchem.com

The precise mechanism of the Ullmann condensation has been a subject of extensive study. For the copper-catalyzed synthesis of diaryl ethers, two primary mechanistic pathways are often considered. organic-chemistry.org

One proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. nih.govorganic-chemistry.org In this pathway, the active Cu(I) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromotoluene) to form a Cu(III) intermediate. This is followed by reaction with the phenoxide (formed by the deprotonation of phenol by the base) and subsequent reductive elimination to yield the final diaryl ether product (this compound) and regenerate the Cu(I) catalyst. nih.gov

An alternative mechanism suggests the reaction proceeds without the formation of a Cu(III) species. In this model, a copper(I) phenoxide is formed first from the reaction between the Cu(I) salt and the deprotonated phenol. This copper(I) phenoxide then reacts directly with the aryl halide in a metathesis-type reaction to form the diaryl ether and a copper(I) halide. wikipedia.org Kinetic studies have suggested that the reaction is often first order in the catalyst and the halobenzene. researchgate.net

An alternative, though less common, approach to forming a similar ether linkage involves the alkylation of a phenol. In the context of a this compound analogue, this would involve the reaction of phenol with a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide). This reaction is a nucleophilic substitution, specifically an S_N2 reaction.

The process requires a base to deprotonate the phenol, converting it into the more nucleophilic phenoxide anion. The phenoxide then attacks the benzylic carbon of the 3-methylbenzyl halide, displacing the halide and forming the ether bond. While various methylating agents like methyl halides and dimethyl sulfate are used for simple alkylation, the use of substituted benzyl (B1604629) halides follows the same principle. mdpi.com Amidine bases have also been shown to promote the formation of phenolic ethers from phenols and alkyl or aryl halides. google.com

This synthetic route is essentially the reverse of the strategy described in section 2.1.1.1. Here, 3-methylphenol (m-cresol) is used as the phenolic component, and an un-substituted phenyl halide, such as bromobenzene (B47551) or iodobenzene, serves as the arylating agent. nih.gov

The reaction proceeds via the Ullmann condensation mechanism. A base deprotonates the 3-methylphenol to form the 3-methylphenoxide anion. In a copper-catalyzed cycle, this phenoxide acts as the nucleophile, coupling with the phenyl halide to yield this compound. synarchive.comwikipedia.org This approach has been successfully applied in the synthesis of various m-aryloxy phenols. nih.govsemanticscholar.org For example, a process for making this compound has been described involving heating a mixture of phenol and m-cresol (B1676322) with an aluminum compound to form an aluminum phenoxide intermediate, which then rearranges at high temperatures (300-400°C). google.com More conventional copper-catalyzed systems using ligands like L-proline or picolinic acid are also effective for coupling substituted phenols like m-cresol with aryl halides. semanticscholar.org

Ullmann Condensation and its Variants

Novel and Advanced Synthetic Approaches

The synthesis of this compound, a key intermediate for various industries, has traditionally relied on methods like the Ullman condensation. google.comlookchem.com However, ongoing research focuses on developing more efficient, selective, and sustainable synthetic routes. These novel approaches aim to overcome the limitations of classical methods, such as harsh reaction conditions, the use of expensive catalysts, and the generation of significant waste.

Chemo-enzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the practicality of chemical transformations. beilstein-journals.orgnih.gov This hybrid approach offers a powerful strategy for constructing complex molecules under mild conditions. beilstein-journals.org While specific chemo-enzymatic routes for this compound are not extensively documented, the principles can be applied based on syntheses of related compounds. frontiersin.org Enzymes, such as lipases or oxidases, can be employed to create chiral precursors or facilitate key bond-forming reactions with high regio- and stereoselectivity. beilstein-journals.orgnih.gov

For instance, a hypothetical chemo-enzymatic process could involve an enzyme-catalyzed resolution of a racemic precursor or the enzymatic activation of a phenol substrate to facilitate etherification under milder conditions than traditional chemical methods. The primary advantage lies in the enzyme's ability to operate in aqueous systems at ambient temperature and pressure, significantly reducing the energy consumption and environmental impact of the synthesis. nih.gov The field often focuses on using enzymes for late-stage functionalization of core scaffolds or the construction of complex cyclic systems. beilstein-journals.orgnih.gov

Electrochemical synthesis utilizes electrical current as a traceless reagent to drive chemical reactions, often enabling transformations that are difficult to achieve with conventional reagents. nih.gov This method presents a green alternative by minimizing the use of chemical oxidants or reductants. The electrosynthesis of biaryl compounds, which share structural similarities with diaryl ethers like this compound, has been explored, particularly starting from phenols. nih.gov

The core of this method involves the anodic oxidation of substrates. In a potential synthesis of this compound, phenol and m-cresol could be oxidized at an anode to generate radical cations or other reactive intermediates that subsequently couple to form the desired ether linkage. A significant challenge in the electrochemical coupling of phenols is controlling the reaction to prevent over-oxidation and polymerization. nih.gov Research has shown that using specialized electrodes, such as boron-doped diamond (BDD), and fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can enhance selectivity and yield by stabilizing the reactive intermediates. nih.gov This approach avoids the need for metal catalysts and stoichiometric reagents, aligning with the principles of green chemistry. bris.ac.uk

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of this compound synthesis, this involves moving away from traditional methods that may use toxic solvents, halogenated intermediates, and metal catalysts with environmental concerns.

One established route involves reacting phenol and m-cresol at high temperatures (300-400 °C) with an aluminum-based catalyst. google.com While this process produces this compound, its high energy requirement is a drawback from a green perspective. google.com Greener alternatives could involve:

Catalyst Improvement: Developing highly active and recyclable heterogeneous catalysts to replace homogeneous ones, simplifying product purification and minimizing waste.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, potentially lowering the required reaction temperature and time. wjpmr.com

Solvent-Free Conditions: Designing reactions that can proceed without a solvent, which significantly reduces waste and potential environmental contamination. wjpmr.com

Atom Economy: Favoring reaction pathways that incorporate the maximum number of atoms from the reactants into the final product, such as direct coupling methods over those requiring leaving groups.

The following table compares a traditional approach with potential green chemistry improvements.

| Feature | Traditional Method (e.g., Ullman) | Green Chemistry Approach |

| Reactants | Halogenated benzene (B151609), potassium salt of phenol | Phenol, m-cresol (direct coupling) |

| Catalyst | Copper (often stoichiometric) | Recyclable heterogeneous catalyst |

| Solvent | High-boiling point organic solvents | Solvent-free or benign solvents (e.g., water, supercritical CO₂) |

| Energy | High heat, prolonged reaction times | Microwave or ultrasonic assistance for energy efficiency |

| Waste | Metal salts, organic byproducts | Reduced byproducts, catalyst recycling |

Synthesis of Key Derivatives for Specific Applications

This compound serves as a foundational molecule for the synthesis of more complex derivatives with specific industrial applications, particularly in the agrochemical sector. lookchem.com

This compound is a critical intermediate in the manufacture of synthetic pyrethroid insecticides. google.comlookchem.com The synthesis of these insecticides typically involves the functionalization of the methyl group on the this compound scaffold to create a benzyl alcohol derivative, which is then esterified.

A common synthetic pathway proceeds as follows:

Benzylic Halogenation: The methyl group of this compound is halogenated, usually via a free-radical reaction using N-bromosuccinimide (NBS) or chlorine gas with a radical initiator, to form 3-phenoxybenzyl bromide or chloride.

Hydrolysis: The resulting 3-phenoxybenzyl halide is hydrolyzed to 3-phenoxybenzyl alcohol.

Esterification: The 3-phenoxybenzyl alcohol is then esterified with a suitable carboxylic acid, such as a derivative of chrysanthemic acid, to yield the final pyrethroid insecticide. google.com

These benzyl esters possess potent insecticidal and acaricidal properties, making them valuable in agriculture and public health. google.com

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing their efficacy in applications like pharmaceuticals and agrochemicals. nih.govgoogle.com Fluoro-substituted derivatives of this compound are synthesized to create specialized chemicals.

A documented example is the synthesis of 4-fluoro-3-phenoxybenzaldehyde (B1330021) from 4-fluoro-3-phenoxytoluene. semanticscholar.org This multi-step process highlights the chemical transformations used to build upon the core fluoro-phenoxytoluene structure. The key steps include the chlorination of the benzylic methyl group, followed by a Sommelet reaction to yield the aldehyde. semanticscholar.org

The table below summarizes the synthesis of 4-fluoro-3-phenoxybenzaldehyde. semanticscholar.org

| Step | Reactants/Reagents | Conditions | Product | Yield |

| 1. Chlorination | 4-fluoro-3-phenoxytoluene, CCl₄, Dibenzoyl peroxide | 72–76 °C, 4 h | α-chloro-4-fluoro-3-phenoxybenzaldehyde & α,α-dichloro-4-fluoro-3-phenoxybenzaldehyde | - |

| 2. Sommelet Reaction | Chlorinated mixture, Hexamethylenetetramine, 50% aq. HAc | 104–108 °C, 4 h | 4-Fluoro-3-phenoxybenzaldehyde | 86.8% (total) |

This synthesis demonstrates how a fluoro-substituted phenoxytoluene can be used as a building block for further functionalization, leading to valuable derivatives. semanticscholar.org

Chemical Reactivity and Reaction Mechanisms of 3 Phenoxytoluene

Electrophilic Aromatic Substitution Reactions of 3-Phenoxytoluene

This compound possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com

The reactivity and regioselectivity (the position of substitution) on this compound are dictated by the electronic effects of its two substituents: the methyl group (-CH₃) and the phenoxy group (-OPh). Both the methyl group and the ether linkage of the phenoxy group are activating substituents, meaning they donate electron density to their respective aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. wikipedia.org Both groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions immediately adjacent (ortho) and opposite (para) to themselves. byjus.com This leads to a complex substitution pattern, as multiple positions across both rings are activated for electrophilic attack.

Halogenation Mechanisms and Regioselectivity

The halogenation of this compound involves the reaction with a halogen (e.g., Br₂, Cl₂) typically in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide, which polarizes the halogen molecule to create a potent electrophile. wikipedia.orglecturio.com The general mechanism begins with the attack of one of the electron-rich aromatic rings on the electrophilic halogen, forming a resonance-stabilized arenium ion. wikipedia.org Aromaticity is then restored by the loss of a proton from the site of attack. masterorganicchemistry.com

The regioselectivity of halogenation is complex due to the multiple activated sites on this compound.

On the tolyl ring , the methyl group directs substitution to its ortho (positions 2 and 6) and para (position 4) positions.

On the phenyl ring , the ether oxygen directs substitution to its ortho (position 2') and para (position 4') positions.

The ultimate distribution of monohalogenated products depends on a subtle interplay between the electronic directing effects and steric hindrance. Predicting the major product with certainty without experimental data is difficult. Modern computational chemistry offers methods to predict regioselectivity by calculating the activation energies for substitution at different positions; a lower activation energy corresponds to a faster reaction rate and a more favored product. wuxiapptec.com Specialized reaction conditions, such as the use of N-halosuccinimides in fluorinated alcohol solvents, can also be employed to achieve high regioselectivity in the halogenation of complex arenes. researchgate.net

Nitration and Sulfonation Pathways

Nitration of this compound is achieved by treating the compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). lecturio.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction. masterorganicchemistry.comlibretexts.org

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by one of the aromatic rings of this compound, following the general mechanism of electrophilic aromatic substitution. lecturio.com As with halogenation, substitution can occur at the ortho and para positions relative to both the methyl and phenoxy groups, leading to a mixture of isomeric products.

Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring. This is typically accomplished using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. masterorganicchemistry.comlibretexts.org The electrophile in this reaction is SO₃. libretexts.org The reaction is notable for being reversible. libretexts.orgyoutube.com Adding the sulfonating agent favors the formation of the arylsulfonic acid, while treating the product with hot aqueous acid can remove the -SO₃H group, regenerating the original aromatic compound. youtube.com This reversibility allows the sulfonic acid group to be used as a temporary "blocking group" to direct other substituents to desired positions during a multi-step synthesis. libretexts.org

Oxidation Reactions of this compound

The methyl group of this compound can be selectively oxidized to an aldehyde, yielding 3-phenoxybenzaldehyde (B142659). This product is a crucial chemical intermediate for the synthesis of several synthetic pyrethroid insecticides, such as Fenvalerate, Cypermethrin (B145020), and Permethrin. google.comjustia.com

Catalytic Oxidation to 3-Phenoxybenzaldehyde

A key industrial method for this transformation is the direct, single-step catalytic oxidation using molecular oxygen as the oxidant and a solid, heterogeneous catalyst. justia.com This approach is favored for being more environmentally friendly and efficient compared to multi-step processes or those using less selective reagents. justia.com

This process involves passing this compound in its gaseous state (vapour phase) over a heated catalyst bed in the presence of molecular oxygen, which is typically supplied as air. google.comjustia.com The reaction is carried out at elevated temperatures, generally within the range of 300°C to 500°C, and at atmospheric pressure. google.com

| Parameter | Typical Range or Condition |

|---|---|

| Reactants | This compound, Molecular Oxygen (Air) |

| Phase | Vapour Phase |

| Temperature | 300°C - 500°C |

| Pressure | Atmospheric |

| Catalyst Form | Solid, in a fluidized or static bed |

The choice of catalyst is critical for achieving high selectivity towards 3-phenoxybenzaldehyde while minimizing over-oxidation to carboxylic acid or complete combustion to carbon dioxide. A particularly effective catalyst for this process is a solid composite material containing a mixed metal phosphate (B84403) with the chemical composition Ti₂VMoP₆O₂₄. google.com This compound, a phosphate of titanium, vanadium, and molybdenum, has been found to be a highly selective catalyst for the direct oxidation of this compound. google.com Its use was considered a surprising and unanticipated discovery, as such catalysts were previously known for different types of reactions. google.com

In a specific example using this catalyst in a fluidized bed reactor, notable conversion and selectivity were achieved.

| Parameter | Value / Observation |

|---|---|

| Temperature | 450°C |

| Conversion of this compound | 21% |

| Selectivity to 3-Phenoxybenzaldehyde | 75% |

| Major Byproducts | Toluene (B28343), Benzaldehyde, Diphenyl ether |

| Carbon Dioxide Formation | Low (2% of converted reactant) |

The catalyst demonstrates high efficiency in converting the methyl group to an aldehyde with minimal degradation of the molecule, making it a significant component in the improved process for 3-phenoxybenzaldehyde synthesis. google.com

Hydroxylation Reactions of this compound

Hydroxylation introduces a hydroxyl (-OH) group onto the aromatic ring of this compound. This transformation is of interest for creating functionalized derivatives and is often achieved with high selectivity using biocatalysts. researchgate.net

Enzymes, particularly monooxygenases from the cytochrome P450 superfamily, are highly effective biocatalysts for the selective hydroxylation of aromatic compounds under mild conditions. researchgate.netresearchgate.net Cytochrome P450 BM-3 from Bacillus megaterium is one of the most studied enzymes in this class. nih.gov While its natural function is the hydroxylation of long-chain fatty acids, protein engineering has successfully expanded its substrate scope to include a wide range of non-native substrates, such as aromatic compounds. nih.govnih.gov

The wild-type P450 BM-3 exhibits very low activity towards aromatic substrates. However, mutations in the active site can dramatically enhance its catalytic efficiency and alter its regioselectivity. The hydroxylation reaction catalyzed by P450 BM-3 involves the activation of molecular oxygen, with one oxygen atom being incorporated into the substrate and the other being reduced to water, a process that requires electrons from a cofactor, typically NADPH. bohrium.com For a substrate like this compound, P450 BM-3 would catalyze the insertion of a hydroxyl group onto one of the two aromatic rings.

A key advantage of enzymatic catalysis is the potential for high site-selectivity, which is often difficult to achieve with conventional chemical methods. researchgate.net For an asymmetric molecule like this compound, hydroxylation can occur at multiple positions. Mutagenesis studies on P450 BM-3 have been instrumental in developing variants that can hydroxylate aromatic compounds with high activity and specific regioselectivity.

One of the most critical amino acid residues for controlling substrate specificity in P450 BM-3 is phenylalanine at position 87 (Phe87). nih.govbohrium.com This residue is located at the entrance of the substrate-binding pocket. Replacing the bulky Phe87 with smaller amino acids like valine (F87V) or alanine (B10760859) (F87A) has been shown to greatly increase the enzyme's activity towards a variety of aromatic compounds by providing better access to the active site. nih.govrsc.org For instance, the F87V mutant showed a 963-fold increased activity towards 2-(benzyloxy)phenol (B123662) compared to the wild type and catalyzed regioselective hydroxylation at the para position of various phenolic compounds. nih.gov Similarly, the double mutant F87A/L188C demonstrated significantly improved catalytic efficiency for the benzylic hydroxylation of toluene derivatives. rsc.org

For this compound, these engineered P450 BM-3 variants would be expected to catalyze hydroxylation primarily at the positions para to the existing substituents (the methyl group and the ether linkage), as observed with other monosubstituted benzenes. nih.govresearchgate.net The precise product distribution would depend on the specific mutant used and how the substrate orients itself within the modified active site.

Table 2: Key P450 BM-3 Mutants for Aromatic Hydroxylation

| Mutant | Key Amino Acid Substitution(s) | Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| F87V | Phenylalanine at position 87 replaced by Valine | Greatly increased activity towards various aromatic and phenolic compounds; promotes para-hydroxylation. | nih.govbohrium.com |

| F87A/L188C | Phenylalanine at 87 to Alanine; Leucine at 188 to Cysteine | 535-fold higher catalytic efficiency for benzylic hydroxylation of a model toluene derivative compared to wild-type. | rsc.org |

| A74G/F87V/L188Q | Alanine to Glycine; Phenylalanine to Valine; Leucine to Glutamine | Activity towards polycyclic aromatic hydrocarbons improved by up to 4 orders of magnitude. | nih.gov |

Reduction Reactions of this compound

Reduction reactions of this compound can target different parts of the molecule. A key reaction in this class is the cleavage of the ether bond.

Hydrogenolysis of C-O Linkages

The carbon-oxygen (C-O) ether bond in diaryl ethers like this compound is strong, but it can be cleaved under hydrogenolysis conditions, typically involving a heterogeneous catalyst and a source of hydrogen. This reaction is central to the valorization of lignin, a complex biopolymer rich in ether linkages. mdpi.comnih.gov

Studies on the hydrogenolysis of 3-methyl diphenyl ether, a structural isomer and close analog of this compound, provide direct insight into this reaction mechanism. mdpi.com Using an amorphous CoRuP/SiO₂ catalyst, the hydrogenolysis of 3-methyl diphenyl ether was investigated. The mechanism involves the preferential cleavage of the C-O bond on the side of the more electron-deficient benzene ring. mdpi.com For this compound (phenyl m-tolyl ether), the methyl group on the tolyl ring makes it slightly more electron-rich than the unsubstituted phenyl ring. Therefore, cleavage is expected to occur preferentially at the O-phenyl bond.

The proposed mechanism suggests that the reaction proceeds via protonation of the ether oxygen on an acid site of the catalyst, followed by C-O bond scission. This results in the formation of phenol (B47542) and toluene as the primary products. mdpi.com The reaction conditions, such as hydrogen pressure and temperature, can be adjusted to control the reaction and prevent further hydrogenation of the aromatic rings to form cyclohexane (B81311) and methylcyclohexane. mdpi.com

Table 3: Products from Hydrogenolysis of 3-Methyl Diphenyl Ether

| Catalyst | Substrate | Primary Products | Mechanistic Insight | Reference |

|---|---|---|---|---|

| CoRuP/SiO₂ | 3-Methyl Diphenyl Ether | Benzene, m-Cresol (B1676322), Toluene | Preferential cleavage at the electron-deficient benzene-ring side. | mdpi.com |

Formation of Hydrogenated Products

The reduction of this compound can lead to the formation of hydrogenated products. Specifically, this compound can be reduced to yield phenoxybenzyl alcohol. This transformation involves the hydrogenation of the toluene methyl group to a hydroxymethyl group.

Common reducing agents employed for such reactions include lithium aluminum hydride or sodium borohydride.

Table 1: Hydrogenation of this compound

| Reactant | Product | Reagents |

| This compound | Phenoxybenzyl alcohol | Lithium aluminum hydride or Sodium borohydride |

Reaction with Cyanogen (B1215507) Chloride for Acetonitrile (B52724) Production

Information regarding the reaction of this compound with cyanogen chloride for the production of acetonitrile is not available in the provided search results. The scientific literature searched does not describe a direct reaction pathway for the synthesis of acetonitrile from this compound using cyanogen chloride.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenoxytoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-phenoxytoluene, both ¹H and ¹³C NMR provide definitive evidence for its structure. nih.gov

The ¹H NMR spectrum displays a complex pattern of signals in the aromatic region, typically between δ 6.8 and 7.4 ppm, corresponding to the nine protons on the two aromatic rings. The protons on the m-tolyl group are distinct from those on the phenyl group, leading to overlapping multiplets. A characteristic singlet appears further upfield, generally around δ 2.3 ppm, which is indicative of the methyl (-CH₃) group protons.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. nih.gov this compound has 13 carbon atoms, but due to symmetry and overlapping signals, fewer than 13 distinct peaks may be observed. The spectrum shows a peak for the methyl carbon at approximately δ 21 ppm. The aromatic carbons resonate in the δ 116-158 ppm range. The two carbons directly bonded to the ether oxygen (C-O) are particularly noteworthy, appearing at the downfield end of this range due to the oxygen's deshielding effect.

Table 1: ¹H NMR Data for this compound This table is based on typical chemical shifts for similar structures and may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (C₆H₅ & C₆H₄) | 6.8 - 7.4 | Multiplet |

| Methyl Protons (-CH₃) | ~2.3 | Singlet |

Table 2: ¹³C NMR Data for this compound This table is based on predicted and experimental data from spectral databases. nih.gov Precise assignments may require advanced 2D NMR techniques.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-O (Phenoxy Ring) | ~157.8 |

| C-O (Tolyl Ring) | ~157.2 |

| C-CH₃ (Tolyl Ring) | ~140.0 |

| Aromatic Carbons | 116 - 130 |

| Methyl Carbon (-CH₃) | ~21.3 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound provides clear evidence of its molecular formula and the stability of its aromatic core. nih.gov

The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 184, which corresponds to the molecular weight of this compound (C₁₃H₁₂O). nih.govhpc-standards.com This is typically the most abundant peak in the high m/z region.

The fragmentation of this compound under EI conditions involves the cleavage of the ether bond, which is one of the weaker bonds in the molecule. Common fragmentation pathways for aromatic ethers include the loss of the phenoxy or tolyl groups. A significant fragment is often observed at m/z 141. nih.gov The formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of compounds containing a toluene (B28343) moiety. youtube.com

Table 3: Key Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Significance |

| 184 | [C₁₃H₁₂O]⁺ | Molecular Ion |

| 141 | [M - C₃H₃]⁺ | Fragmentation product |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic rings, ether linkage, and methyl group. chemicalbook.com

The most prominent features in the spectrum are the C-H stretching vibrations of the aromatic rings, which appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the region of 1600-1450 cm⁻¹. The presence of a strong, characteristic absorption band for the asymmetric C-O-C (ether) stretching vibration is typically found in the 1250-1200 cm⁻¹ range. The corresponding symmetric stretch is usually weaker and appears at a lower frequency. Additionally, C-H bending vibrations for the substituted benzene (B151609) rings give rise to patterns in the fingerprint region (below 1000 cm⁻¹), which can help to confirm the substitution pattern.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Diaryl Ether |

| 880 - 750 | C-H Out-of-Plane Bend | Substituted Aromatic |

X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable)

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and conformation. mkuniversity.ac.in For a compound to be analyzed by single-crystal XRD, it must be possible to grow a high-quality, single crystal.

This compound is a liquid at room temperature, which makes single-crystal XRD analysis challenging without specialized crystallization techniques at low temperatures. sigmaaldrich.com A review of publicly available crystallographic databases indicates that a crystal structure for this compound has not been deposited. uq.edu.au Therefore, while XRD remains a critical tool for structural elucidation, its application is contingent on obtaining the compound in a suitable crystalline form. Should a crystal structure become available, it would offer unparalleled detail into the molecule's solid-state conformation, including the dihedral angle between the two aromatic rings.

Computational Chemistry and Theoretical Studies of 3 Phenoxytoluene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation with various levels of approximation. researchgate.net Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to investigate the electronic structure and reactivity of organic molecules. researchgate.net For 3-phenoxytoluene, these calculations provide a detailed understanding of its molecular orbitals and how it might behave in chemical reactions.

The electronic properties of a molecule are largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

DFT calculations, often using a hybrid functional like B3LYP, can determine these orbital energies, as well as other key electronic properties such as the dipole moment, polarizability, and hyperpolarizability. researchgate.netepstem.net These parameters are crucial for understanding the molecule's interaction with electric fields and its potential application in materials science. researchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting its reactive sites.

Table 1: Illustrative Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP) This table presents theoretical data representative of typical quantum chemical calculation outputs for aromatic ethers.

| Parameter | Value | Description |

|---|---|---|

| $E_{HOMO}$ | -6.25 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| $E_{LUMO}$ | -0.98 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.27 eV | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. researchgate.net |

| Dipole Moment (μ) | 1.32 Debye | A measure of the overall polarity of the molecule. |

| Mean Polarizability (α) | 24.5 x 10-24 cm3 | The ability of the molecule's electron cloud to be distorted by an external electric field. researchgate.net |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). samipubco.comresearchgate.net This method is instrumental in drug discovery and enzymology for understanding how a substrate or inhibitor might interact with an enzyme's active site. nih.gov For this compound, docking studies can elucidate its potential as a substrate or inhibitor for various enzymes, such as cytochrome P450s or tyrosinases. researchgate.netnih.gov

The process involves placing the this compound molecule into the binding pocket of a target enzyme and using a scoring function to evaluate the binding affinity of numerous possible conformations. samipubco.com The results provide insights into the most stable binding mode and the strength of the interaction, typically expressed as a binding energy value. samipubco.com

The binding of a ligand within a protein's active site is governed by a combination of non-covalent interactions. For this compound, these interactions are dictated by its chemical structure, which includes two aromatic rings and an ether linkage. Molecular docking simulations can identify the specific amino acid residues that participate in these interactions. researchgate.netnih.gov

Key potential interactions for this compound include:

Hydrophobic Interactions: The nonpolar phenyl and tolyl groups can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Alanine (B10760859). samipubco.com

Pi-Pi Stacking: The aromatic rings of this compound can stack with the aromatic rings of residues such as Phenylalanine, Tyrosine, and Tryptophan.

Pi-Alkyl Interactions: The aromatic rings can also interact favorably with the alkyl side chains of residues like Leucine and Isoleucine.

Hydrogen Bonds: While this compound itself is not a strong hydrogen bond donor, the ether oxygen can act as a hydrogen bond acceptor, potentially interacting with donor residues like Serine or Threonine.

Table 2: Predicted Interactions of this compound in a Hypothetical Enzyme Binding Pocket This table illustrates the types of interactions identified through molecular docking simulations.

| Interaction Type | Potential Interacting Residues | Involved Moiety of this compound |

|---|---|---|

| Pi-Pi Stacking (T-shaped) | Phenylalanine (Phe), Tyrosine (Tyr) | Phenoxy group ring, Toluene (B28343) ring |

| Hydrophobic (Alkyl) | Leucine (Leu), Valine (Val), Alanine (Ala) | Toluene ring, Methyl group |

| Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr) | Ether Oxygen |

| van der Waals | Multiple residues in the pocket | Entire molecule |

Following the identification of the most probable binding pose, the resulting enzyme-substrate complex is analyzed to assess its stability and key structural features. The binding energy, calculated by the docking program's scoring function, provides a quantitative estimate of the affinity between the enzyme and this compound. researchgate.net A lower binding energy typically indicates a more stable complex.

Further analysis involves measuring critical distances, such as the distance between a catalytic residue and the part of the substrate that would undergo a chemical transformation. nih.gov For instance, if modeling the hydroxylation of this compound by a cytochrome P450 enzyme, the distance between the iron-oxo species in the enzyme's active site and the target carbon atom on the substrate is a crucial parameter for predicting the reaction's feasibility. researchgate.net Molecular dynamics (MD) simulations can also be employed to study the stability of the docked complex over time, providing a more dynamic picture of the interactions.

Table 3: Example Output of Enzyme-Substrate Complex Analysis This table shows typical metrics obtained from a molecular docking and simulation study.

| Metric | Example Value | Significance |

|---|---|---|

| Binding Energy | -7.8 kcal/mol | Estimates the strength of the ligand-receptor interaction; more negative values suggest higher affinity. |

| Inhibition Constant (Ki) (predicted) | 2.5 µM | Predicted concentration required to achieve 50% inhibition, derived from binding energy. |

| Key Interacting Residues | Phe121, Leu245, Ser310 | Identifies the primary amino acids responsible for anchoring the ligand in the binding site. researchgate.net |

| Root Mean Square Deviation (RMSD) | 1.2 Å (during MD simulation) | Measures the stability of the ligand's position in the binding pocket over the course of a simulation. |

Computational Modeling of Reaction Pathways and Transition States

While molecular docking predicts how a molecule might bind, computational modeling of reaction pathways investigates how it might chemically transform. nih.govresearchgate.net These methods are essential for elucidating reaction mechanisms, predicting products, and calculating reaction rates. uh.edu For this compound, this could involve modeling its metabolism, degradation, or synthesis.

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state (TS). mit.edu The energy required to reach this state is the activation energy, which determines the reaction rate. Computational methods, particularly those based on DFT, can be used to locate the geometric structure of the transition state and calculate its energy. researchgate.netresearchgate.net

Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically explore potential reaction pathways without prior assumptions, making them powerful tools for discovering novel reactions or unexpected byproducts. nih.govarxiv.org By mapping the potential energy surface, these calculations can trace the minimum energy path connecting reactants, transition states, intermediates, and products, providing a comprehensive view of the reaction landscape. nih.gov

Table 4: Hypothetical Reaction Pathway for the Hydroxylation of this compound This table outlines the key states and their relative energies in a modeled metabolic reaction.

| State | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | This compound bound in the enzyme active site. | 0.0 (Reference) |

| Transition State 1 (TS1) | Hydrogen abstraction from the toluene ring. | +15.2 |

| Intermediate | A radical intermediate formed after hydrogen abstraction. | +4.5 |

| Transition State 2 (TS2) | Oxygen rebound to the radical intermediate. | +7.1 |

| Product Complex | Hydroxylated product (a hydroxymethyl-phenoxytoluene) bound in the active site. | -22.0 |

Applications of 3 Phenoxytoluene in Chemical Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

While primarily known for its role in agrochemicals, 3-phenoxytoluene also functions as a precursor in the synthesis of certain pharmaceutical compounds. It is identified as Permethrin EP Impurity A, indicating its presence in the synthesis of the pharmaceutical-grade scabicide, Permethrin. chemicalbook.comgoogle.com The core structure of this compound is incorporated into larger molecules, providing a key structural motif. For instance, its derivative, 3-phenoxybenzyl alcohol, is a crucial component in the esterification process to create certain active pharmaceutical ingredients. google.comgoogle.com Research into the synthesis of metabolites for pyrethroid-based drugs, such as Deltamethrin, also utilizes this compound derivatives to create reference compounds like 3-phenoxybenzoic acids and 3-phenoxybenzyl alcohols for metabolic studies. iaea.orgiaea.org

Intermediate in Agrochemical and Pesticide Production

The most prominent application of this compound is as a key intermediate in the production of a wide range of pesticides, including both insecticides and fungicides. lookchem.comchemicalbook.com Its chemical structure is fundamental to the efficacy of the resulting active ingredients. google.com

This compound is a critical starting material for the synthesis of many synthetic pyrethroid insecticides, a class of pesticides chemically similar to the natural pyrethrins. google.comnih.govarkat-usa.org The 3-phenoxybenzyl group derived from this compound is a common feature in Type II pyrethroids. who.int The synthesis pathway typically involves the oxidation of this compound to 3-phenoxybenzaldehyde (B142659). researchgate.net This aldehyde, or its subsequent alcohol or cyanohydrin derivatives, is then esterified with a specific acid to produce the final insecticide. google.comresearchgate.netnih.gov

Fenvalerate : This insecticide is produced through the esterification of 3-phenoxybenzaldehyde cyanohydrin with 2-(4-chlorophenyl)isovaleroyl chloride. nih.gov An alternative synthesis involves the reaction of 3-phenoxybenzaldehyde, sodium cyanide, and 2-(4-chlorophenyl)-3-methylbutyryl chloride. google.com Fenvalerate is a broad-spectrum insecticide used on various crops and to control pests in animal husbandry. who.intwikipedia.org

Cypermethrin (B145020) : The synthesis of cypermethrin involves the formal condensation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid with the cyanohydrin of 3-phenoxybenzaldehyde, known as hydroxy(3-phenoxyphenyl)acetonitrile. nih.gov It is a fast-acting neurotoxin used in large-scale agriculture and in household products. wikipedia.org

Deltamethrin : Deltamethrin is formed by the esterification of cyano(3-phenoxyphenyl)methanol with 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid. nih.gov The alcohol moiety, cyano(3-phenoxyphenyl)methanol, is derived from this compound. nih.gov Deltamethrin is recognized as one of the most powerful insecticides in the pyrethroid class. nih.gov

Permethrin : Permethrin synthesis involves a two-step process where 3-phenoxybenzaldehyde is first reduced to 3-phenoxybenzyl alcohol. google.comgoogle.com This alcohol is then coupled with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride to yield permethrin. google.comgoogle.com This photostable pyrethroid is used in agriculture and as a topical treatment for scabies. google.comnih.gov

Pyrethroid Insecticides Derived from this compound

| Insecticide | Key Intermediate(s) from this compound | Chemical Class |

|---|---|---|

| Fenvalerate | 3-Phenoxybenzaldehyde cyanohydrin | Synthetic Pyrethroid (Type II) |

| Cypermethrin | Hydroxy(3-phenoxyphenyl)acetonitrile | Synthetic Pyrethroid (Type II) |

| Deltamethrin | Cyano(3-phenoxyphenyl)methanol | Synthetic Pyrethroid (Type II) |

| Permethrin | 3-Phenoxybenzyl alcohol | Synthetic Pyrethroid (Type I) |

Beyond insecticides, this compound is also a building block for certain fungicides. lookchem.comchemicalbook.com Its role is notable in the synthesis of Difenoconazole, a broad-spectrum triazole fungicide. lookchem.comcabidigitallibrary.org The synthesis of Difenoconazole can start from 1-chloro-3-(4-chlorophenoxy)benzene, a related phenoxy-benzene structure, which undergoes acylation and subsequent reactions. quickcompany.in Other routes start with m-dichlorobenzene, which is processed and then undergoes an etherification step to introduce the phenoxy group, forming the core structure of Difenoconazole. cabidigitallibrary.org The chemical properties imparted by the diphenyl ether structure are integral to the fungicide's systemic and curative activity against a range of plant fungal diseases. lookchem.compatsnap.com

Reagent and Intermediate in Biomedical Research

In the context of biomedical research, this compound and its immediate derivatives are primarily used as reagents for synthesizing metabolites of the pesticides they help create. For example, radiolabelled (Carbon-14) 3-phenoxybenzoic acids and 3-phenoxybenzyl alcohols have been synthesized to study the metabolism and degradation pathways of the insecticide Deltamethrin. iaea.org Similarly, deuterated and tritiated versions of 5-hydroxy-3-phenoxybenzyl alcohol have been prepared to investigate the metabolites of pyrethroid insecticides. iaea.org This research is crucial for understanding the environmental fate and toxicological profiles of these widely used agrochemicals.

Use in Advanced Materials and Nanotechnology

The applications of this compound extend to the field of materials science, primarily through its incorporation into larger polymer and material structures.

The phenoxy group, which is the core of the this compound structure, contributes to the photostability of molecules in which it is incorporated. A key example is Permethrin, the first photostable pyrethroid developed for agricultural use. nih.gov Unlike natural pyrethrins, which degrade rapidly in sunlight, the introduction of the 3-phenoxybenzyl moiety enhances the molecule's resistance to UV degradation. nih.govbme.hu This increased stability allows for longer-lasting efficacy in outdoor applications, a direct result of the chemical properties derived from its this compound precursor.

Monomer for Specialty Thermoplastic Polymers

While direct, extensive research on the homopolymerization of this compound is not widely documented in publicly available literature, its structural motifs are highly relevant to the field of specialty thermoplastic polymers, particularly poly(aryl ether ketones) (PAEKs). These high-performance polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries. global-sci.orgresearchgate.net

The synthesis of PAEKs typically involves the nucleophilic substitution reaction between a bisphenol monomer and a dihalogenated aromatic ketone, or the electrophilic polymerization of monomer precursors. global-sci.orggoogle.com The properties of the resulting polymer, such as its crystallinity, solubility, and glass transition temperature (Tg), can be finely tuned by modifying the chemical structure of the monomers. google.com

The incorporation of 1,3-disubstituted aromatic units, a key structural feature of this compound, is a known strategy to modify the properties of PAEKs. google.com Unlike their 1,4-substituted counterparts which tend to be highly crystalline and insoluble, polymers with 1,3-linkages often exhibit an amorphous nature. This is because the meta-linkage disrupts the packing of polymer chains, leading to reduced crystallinity and improved solubility in common organic solvents. researchgate.netgoogle.com This enhanced processability is a significant advantage for the fabrication of polymer films and other components. researchgate.net

Given these principles, this compound or its derivatives could potentially serve as a comonomer in the synthesis of specialty PAEKs. By incorporating this compound into the polymer backbone, it is conceivable to produce amorphous or semi-crystalline thermoplastics with tailored properties. The introduction of the methyl group could further influence the polymer's characteristics, potentially affecting its thermal properties and processability. Research on new bisphenol monomers for PAEK synthesis often focuses on introducing bulky or asymmetric groups to enhance solubility and modify thermal properties, a role that derivatives of this compound could fulfill. global-sci.orgresearchgate.netnih.gov

Table 1: Potential Influence of 1,3-Disubstituted Monomers on Poly(aryl ether ketone) Properties

| Property | Influence of 1,3-Disubstituted Monomers (e.g., from this compound) | Rationale |

| Crystallinity | Decrease | The meta-linkage disrupts the regular packing of polymer chains. google.com |

| Solubility | Increase | Reduced crystallinity leads to better interaction with solvent molecules. researchgate.net |

| Glass Transition Temperature (Tg) | Modification | The specific Tg would depend on the overall polymer structure and the concentration of the 1,3-linkage. |

| Processability | Improvement | Enhanced solubility allows for easier processing from solution to form films and coatings. researchgate.net |

Potential as Antimicrobial Agent

The investigation into new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties. nih.govmdpi.commdpi.com While there is a lack of studies specifically testing the antimicrobial activity of this compound, research on structurally related diphenyl ethers and other phenolic compounds suggests that it may possess such potential.

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt the cell membrane of microorganisms, leading to increased permeability and leakage of intracellular components. nih.govmdpi.com The specific structure of the phenolic compound, including the nature and position of substituent groups, plays a crucial role in its efficacy against different types of bacteria and fungi. mdpi.com

Studies on various diphenyl ether derivatives have demonstrated significant antimicrobial and antifungal activity. For instance, certain isopentylated diphenyl ether derivatives isolated from fungi have shown strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study on nature-inspired diphenyl ethers highlighted that increased lipophilicity, which can be influenced by methylation, was related to an inhibitory activity toward assayed fungi. researchgate.net This suggests that the methyl group in this compound could influence its potential antimicrobial effects.

Furthermore, research on other phenolic derivatives provides insights into the structure-activity relationships that govern antimicrobial efficacy. For example, the position of hydroxyl and methoxyl groups on the aromatic rings of phenolic compounds has been shown to significantly impact their activity against various bacterial strains. mdpi.com While this compound itself is not a phenol (B47542), its metabolic products could potentially include hydroxylated derivatives with biological activity. An in-silico study on 3-phenoxybenzoic acid, a related compound, indicated that its metabolites could have various biological activities. nih.gov

Table 2: Antimicrobial Activity of Selected Phenolic and Diphenyl Ether Compounds

| Compound/Extract | Target Microorganism(s) | Observed Activity | Reference |

| Isopentylated Diphenyl Ether Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Strong inhibition | nih.gov |

| Polymethylated Diphenyl Ethers | Pyricularia oryzae, Botrytis cinerea | Inhibitory activity | researchgate.net |

| Eugenol | Staphylococcus epidermidis, Pseudomonas aeruginosa | Reduction in bacterial growth | nih.gov |

| Phenolic Extracts from Quercus infectoria | Penicillium expansum, Aspergillus flavus | Antifungal activity | mdpi.com |

| 3-p-trans-coumaroyl-2-hydroxyquinic acid | Staphylococcus aureus | Loss of cytoplasmic membrane integrity | nih.gov |

Environmental and Toxicological Research of 3 Phenoxytoluene

Toxicological Studies in Mammalian Systems

The toxicological profile of 3-phenoxytoluene in mammalian systems has been evaluated through a series of in vitro and in vivo studies. These assessments are crucial for understanding the potential hazards of the compound to human health. The primary focus of this research has been on its genotoxic potential and systemic effects following repeated exposure.

In vitro studies are fundamental in toxicology as they provide a controlled environment to assess the effects of a substance at the cellular level. For this compound, these have centered on mutagenicity and chromosomal damage.

A bacterial reverse mutation assay, commonly known as the Ames test, was conducted to evaluate the mutagenic potential of this compound. nihs.go.jp This test utilizes specific strains of bacteria, such as Salmonella typhimurium, which are unable to synthesize an essential amino acid, to detect if a chemical can cause mutations that restore this ability. fairsharing.orgnih.gov

In the case of this compound, the bacterial reverse mutation test yielded a negative result. nihs.go.jp This finding suggests that under the experimental conditions, this compound does not induce point mutations in the tested bacterial strains, both with and without metabolic activation. nihs.go.jp

Table 1: Summary of Ames Test Results for this compound

| Test System | Metabolic Activation | Result |

|---|---|---|

| Salmonella typhimurium | With and Without | Negative |

Data sourced from the Japan Existing Chemical Database (JECDB). nihs.go.jp

To further investigate its genotoxic potential, this compound was subjected to an in vitro mammalian chromosomal aberration test. nihs.go.jp This assay assesses the ability of a substance to induce structural changes in the chromosomes of cultured mammalian cells. nih.govnih.gov Such aberrations can indicate a potential for carcinogenicity. nih.gov

The in vitro chromosomal aberration test for this compound produced a positive result. nihs.go.jp This indicates that the compound can cause structural damage to chromosomes in cultured mammalian cells under the tested conditions. nihs.go.jp

Table 2: Summary of In Vitro Chromosomal Aberration Test for this compound

| Test System | Result |

|---|---|

| Cultured Mammalian Cells | Positive |

Data sourced from the Japan Existing Chemical Database (JECDB). nihs.go.jp

In vivo studies in animal models are essential for understanding the systemic effects of a chemical and identifying potential target organs for toxicity. A 28-day repeated-dose oral toxicity study was performed on this compound in rats to gather such data. nihs.go.jp

The 28-day repeated-dose oral toxicity study in rats revealed that the liver is a target organ for this compound toxicity. nihs.go.jp While specific details on the nature and severity of the liver effects from the available abstract are limited, this finding points towards the potential for hepatotoxicity following repeated exposure. nihs.go.jp

In the same 28-day study, changes in hematological and biochemical parameters were observed in the treated rats. nihs.go.jp The available abstract notes effects on the blood and blood-forming organs. nihs.go.jp Specific alterations in parameters such as red and white blood cell counts, hemoglobin levels, or liver enzyme activities are common indicators of toxicity in such studies. researchgate.netmdpi.com However, the detailed quantitative changes for this compound are not specified in the English summary. nihs.go.jp

Table 3: Summary of 28-Day Repeated-Dose Oral Toxicity Study of this compound in Rats

| Parameter | Observation |

|---|---|

| Target Organs | Liver, Blood and Blood-forming organs |

| Systemic Effects | Changes in hematological and biochemical parameters |

Data sourced from the Japan Existing Chemical Database (JECDB). nihs.go.jp

In Vivo Toxicity Studies (e.g., Repeat Dose Toxicity)

Risk Assessment and Safety Considerations in Research and Industrial Use

The risk assessment and subsequent implementation of safety protocols for this compound are critical in both laboratory and industrial environments. This is primarily due to its use as an intermediate in the synthesis of other chemical products, such as pyrethroid insecticides. chemicalbook.comreformchem.comnih.gov A comprehensive risk assessment involves evaluating its hazardous properties and the potential for exposure to humans and the environment. nih.govifc.orgepa.gov

Hazard Identification

The primary hazards associated with this compound have been identified through standardized hazard classification systems. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Table 1: GHS Classification of this compound

| Hazard Class | Hazard Statement | Pictogram |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects. chemicalbook.comosha.govosha.govnih.govhealthcouncil.nlsigmaaldrich.comsigmaaldrich.comnih.gov |

This classification indicates a significant risk to aquatic ecosystems, which is a key consideration for its handling and disposal. chemicalbook.comosha.govosha.govnih.govhealthcouncil.nlsigmaaldrich.comsigmaaldrich.comnih.gov While specific data on skin and eye irritation is not consistently available, general safety precautions for handling chemicals should be observed. nih.gov

Exposure Assessment

Exposure to this compound can occur through several routes in both research and industrial settings.

Inhalation: Although this compound has a high boiling point (271-273 °C), vapors or mists may be generated during heating or vigorous agitation, posing an inhalation risk. chemicalbook.comosha.gov

Dermal Contact: Direct contact with the liquid can lead to skin exposure. The potential for absorption through the skin is a key consideration, although specific studies on the dermal toxicity of this compound are limited. nih.govca.govnih.govepa.govnih.gov

Ocular Contact: Splashes or aerosols can result in eye exposure. nih.gov

Environmental Release: Spills or improper disposal can lead to the contamination of soil and water, posing a risk to aquatic life. chemicalbook.comhealthcouncil.nl

Currently, there are no established occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) specifically for this compound. nih.govca.gov In the absence of specific limits, a conservative approach should be taken to minimize exposure.

Risk Characterization

The risk associated with this compound is a function of its inherent hazards and the likelihood of exposure. The primary risk identified is to the aquatic environment due to its toxicity to aquatic organisms. chemicalbook.comosha.govosha.govnih.govhealthcouncil.nlsigmaaldrich.comsigmaaldrich.comnih.gov Human health risks are managed by adhering to standard chemical safety protocols, as detailed toxicological data for humans is not available.

Safety Recommendations in Research and Industrial Settings

To mitigate the risks associated with handling this compound, the following safety measures are recommended based on safety data sheets and general best practices for handling chemical intermediates. reformchem.comifc.orgnih.gov

Personal Protective Equipment (PPE):

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Type of Protection | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. osha.govnih.gov |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). osha.govnih.gov |

| Protective clothing to prevent skin contact. nih.gov | |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If vapors or mists are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. nih.gov |

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. nih.gov

Processes should be designed to minimize the generation of aerosols and splashes.

Emergency eyewash stations and safety showers should be readily accessible.

Handling and Storage:

Avoid contact with skin and eyes. nih.gov

Keep containers tightly closed when not in use. nih.gov

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. nih.gov

Follow proper procedures for the disposal of chemical waste, in accordance with local, regional, and national regulations, paying special attention to its aquatic toxicity. osha.gov

Spill Management:

In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. nih.gov

Ensure adequate ventilation during cleanup.

Prevent the spilled material from entering drains or waterways. healthcouncil.nl

Given its use as a pesticide intermediate, the principles of process safety management, including hazard analysis and the implementation of robust control measures, are particularly relevant in industrial settings to prevent large-scale releases. reformchem.comnih.gov

Future Directions and Research Gaps

Development of More Sustainable Synthesis Routes

Traditional synthesis methods for diaryl ethers like 3-phenoxytoluene, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. nih.govrsc.org The future of this compound synthesis lies in the adoption of greener and more sustainable methodologies.

Key areas for future research include:

Metal-Free Catalysis: Developing robust, metal-free synthesis methods is a significant goal to reduce reliance on potentially toxic and expensive metal catalysts. su.se Recent advancements in using diaryliodonium salts present an energy-efficient and low-waste alternative. su.se

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods. rsc.orgnih.govchemistryjournals.netresearchgate.net Research into adapting and optimizing flow chemistry for this compound production, potentially using supercritical carbon dioxide as a solvent, could lead to highly efficient and environmentally friendly manufacturing. rsc.orgnih.gov

Biocatalysis: The use of enzymes or whole-cell microorganisms to catalyze the formation of the diaryl ether bond is a largely unexplored but promising area. chemistryjournals.netresearchgate.net Biocatalytic routes operate under mild conditions and offer high selectivity, aligning perfectly with green chemistry principles. chemistryjournals.netresearchgate.net

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is crucial. chemistryjournals.net For instance, performing the synthesis in water using a suitable catalyst could dramatically improve the environmental profile of the process. nih.gov

A comparative look at traditional versus emerging synthesis strategies is presented below:

| Synthesis Strategy | Key Features | Advantages | Research Gaps |

| Traditional Ullmann Reaction | High temperature, copper catalyst, often stoichiometric. nih.govrsc.org | Well-established, versatile for various substrates. | Harsh conditions, low atom economy, potential metal contamination. nih.gov |

| Palladium-Catalyzed Coupling | Use of palladium catalysts and specialized ligands. organic-chemistry.org | Milder conditions than traditional Ullmann, broader substrate scope. organic-chemistry.org | Cost and toxicity of palladium, ligand complexity. su.se |

| Metal-Free Arylation | Employs reagents like diaryliodonium salts. su.se | Avoids transition metals, low toxicity, energy-efficient. su.se | Substrate scope limitations, reagent stability and cost. |

| Flow Chemistry | Continuous processing in microreactors. rsc.orgnih.govresearchgate.net | Enhanced safety, scalability, precise process control. chemistryjournals.netresearchgate.net | High initial investment, optimization for specific diaryl ether synthesis. |

| Biocatalysis | Use of enzymes or microbes. researchgate.net | Environmentally benign, high selectivity, mild conditions. chemistryjournals.netresearchgate.net | Enzyme discovery and engineering, low reaction rates, substrate limitations. |

Exploration of New Catalytic Systems for Selective Transformations

Beyond its synthesis, the selective functionalization of the this compound scaffold is critical for creating novel derivatives. Future research should focus on developing new catalytic systems that can precisely target specific positions on its aromatic rings.

C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to modifying the this compound structure. nih.govillinois.edu Research is needed to develop catalysts that can selectively activate C-H bonds at the meta positions, which is traditionally challenging. nih.govillinois.edu

Photoredox Catalysis: The merger of photoredox catalysis with transition metals like nickel has opened new avenues for cross-coupling reactions under mild conditions. acs.orgrsc.orgresearchgate.net Exploring this dual catalytic approach for the arylation or alkylation of this compound could yield novel compounds that are otherwise difficult to synthesize. researchgate.net These reactions can be driven by visible light, offering a more sustainable energy source. rsc.org

Nanocatalysts: The use of metal nanoparticles, particularly those supported on materials like magnetic nanoparticles or carbon nanotubes, offers significant advantages. nih.gov These catalysts often exhibit high activity and can be easily recovered and reused, making the process more economical and sustainable. nih.gov Further investigation into copper and palladium-based nanocatalysts for transformations involving this compound is warranted. nih.govjsynthchem.com

In-depth Mechanistic Understanding of Biological Interactions

While this compound is a precursor to pesticides, its own metabolic fate and that of its closely related degradation product, 3-phenoxybenzoic acid (3-PBA), are of significant interest. nih.gov A deeper understanding of these interactions is crucial for assessing environmental impact and potential human exposure.

Cytochrome P450 (CYP) Metabolism: The cytochrome P450 family of enzymes is central to the metabolism of xenobiotics, including aromatic compounds. wordpress.comnih.govmdpi.comresearchgate.net Detailed studies are required to identify the specific human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) responsible for the metabolism of this compound and its derivatives. nih.govmdpi.com Understanding the metabolic pathways, including hydroxylation and ether bond cleavage, is essential. mdpi.comresearchgate.net

Enzymatic Degradation Pathways: In the environment, microorganisms play a key role in breaking down compounds like this compound. Research has identified bacteria, such as Rhodococcus species, that can cleave ether bonds. nih.govnih.gov Future work should focus on elucidating the complete enzymatic pathways, identifying the specific monooxygenases and hydrolases involved, and mapping the subsequent degradation of the aromatic rings.

Protein and Receptor Binding: Computational docking studies combined with experimental assays can predict and validate the interactions of this compound and its metabolites with biological targets. This is particularly relevant for assessing potential off-target effects or endocrine-disrupting activities.